GSK-1440115

GPCR pharmacology urotensin II receptor receptor binding affinity

Select GSK-1440115 when your experimental design demands a competitive, surmountable UT receptor antagonist reversible by washout. Unlike insurmountable analogs (e.g., GSK1562590), it enables acute functional studies and washout control experiments in vascular tissue. Ki of 2.3 nM against recombinant human UT, >100-fold selectivity across 87 GPCRs, enzymes, ion channels, and neurotransmitter uptake targets, plus published Phase I human PK/safety data, establish it as the benchmark reference standard for translational research and preclinical-to-clinical bridging studies.

Molecular Formula C30H29Cl2N3O6
Molecular Weight 598.5 g/mol
CAS No. 1003878-16-7
Cat. No. B1672353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-1440115
CAS1003878-16-7
Synonyms4'-(1-(((6,7-dichloro-3- oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl)(methyl)amino)-2-(4-morpholinyl)ethyl)-4-biphenylcarboxylic acid
GSK 1440115
GSK-1440115
GSK1440115
Molecular FormulaC30H29Cl2N3O6
Molecular Weight598.5 g/mol
Structural Identifiers
SMILESCN(C(CN1CCOCC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl
InChIInChI=1S/C30H29Cl2N3O6/c1-33(28(36)17-35-25-14-23(31)24(32)15-27(25)41-18-29(35)37)26(16-34-10-12-40-13-11-34)21-6-2-19(3-7-21)20-4-8-22(9-5-20)30(38)39/h2-9,14-15,26H,10-13,16-18H2,1H3,(H,38,39)/t26-/m0/s1
InChIKeyYNBJTYUXPHTSFF-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK-1440115 (CAS 1003878-16-7) for Research Procurement: Baseline Pharmacological Profile


GSK-1440115 (CAS 1003878-16-7) is a potent, competitive, and orally active small-molecule antagonist of the urotensin II receptor (UT), originally developed by GlaxoSmithKline as a potential therapeutic for asthma [1]. The compound demonstrates high binding affinity for recombinant human UT with a Ki of 2.3 nM and native human UT with a Ki of 4.6 nM, and exhibits >100-fold selectivity for UT across a panel of 87 distinct mammalian GPCRs, enzymes, ion channels, and neurotransmitter uptake targets [2]. GSK-1440115 progressed through Phase I clinical evaluation in healthy subjects and asthmatic patients, establishing a defined safety and pharmacokinetic profile [1].

Why UT Antagonists Are Not Interchangeable: Evidence for GSK-1440115 (CAS 1003878-16-7) Over Class Analogs


Procurement of urotensin II receptor (UT) antagonists for research purposes requires careful compound selection because in-class molecules exhibit fundamentally different pharmacological behavior despite sharing the same nominal target. A direct comparative study between GSK-1440115 and GSK1562590, another high-affinity UT antagonist from the same GlaxoSmithKline program, revealed that GSK-1440115 functions as a competitive (surmountable) antagonist that can be reversed by washout, whereas GSK1562590 acts as an insurmountable antagonist with prolonged receptor residence time and sustained ex vivo efficacy [1]. These mechanistic distinctions mean that UT antagonists cannot be generically substituted; the choice of tool compound directly dictates experimental outcomes and interpretability in functional assays, selectivity profiling, and in vivo pharmacodynamic studies [1]. Furthermore, GSK-1440115 has undergone Phase I clinical evaluation in humans, providing a unique dataset on safety, tolerability, and oral pharmacokinetics that is unavailable for many research-grade UT antagonist analogs [2].

GSK-1440115 (CAS 1003878-16-7) Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


GSK-1440115 vs. GSK1562590: Binding Affinity Comparison Across Mammalian UT Receptors

In a direct head-to-head comparison, GSK-1440115 demonstrated pKi values of 7.34-8.64 across mammalian recombinant (mouse, rat, cat, monkey, human) and native (SJRH30 cells) UT receptors, while GSK1562590 exhibited consistently higher affinity with pKi values of 9.14-9.66 across the same species panel [1]. The difference of approximately 0.8-1.3 log units corresponds to GSK1562590 having roughly 6- to 20-fold higher binding affinity than GSK-1440115 [1].

GPCR pharmacology urotensin II receptor receptor binding affinity radioligand binding

GSK-1440115 vs. GSK1562590: Functional Antagonism and Reversibility in Isolated Arterial Tissues

GSK-1440115 demonstrated competitive (surmountable) antagonism at UT receptors in arteries from all species tested, with pA₂ values ranging from 5.59 to 7.71 [1]. In contrast, GSK1562590 functioned as an insurmountable antagonist in rat, cat, and hUT transgenic mouse arteries (pKb = 8.93-10.12 across species), though it remained competitive in monkey arteries (pKb = 8.87-8.93) [1]. Critically, the antagonistic effects of GSK-1440115 could be reversed by washout in rat isolated aorta, whereas GSK1562590's effects were not reversible under identical conditions [1].

vascular pharmacology functional antagonism competitive antagonist tissue bath assay

GSK-1440115 vs. GSK1562590: In Vivo Pressor Response Inhibition in Anesthetized Cats

In anesthetized cats, GSK1562590 inhibited the human urotensin II (hU-II)-induced systemic pressor response at a dose 10-fold lower than that required for GSK-1440115 [1]. This in vivo potency difference aligns with GSK1562590's higher binding affinity (pKi = 9.14-9.66 vs. 7.34-8.64) and its insurmountable functional antagonism profile [1].

in vivo pharmacology cardiovascular pharmacology pressor response systemic hemodynamics

GSK-1440115 and GSK1562590: Broad Selectivity Profiling Against 87 Mammalian Targets

Both GSK-1440115 and GSK1562590 exhibited >100-fold selectivity for the UT receptor compared with a comprehensive panel of 87 distinct mammalian targets, including GPCRs, enzymes, ion channels, and neurotransmitter uptake systems [1]. Neither compound showed measurable antagonism at the κ opioid receptor (pKb < 5.12 for both) [1]. This selectivity profile establishes both compounds as high-quality UT-selective tool compounds suitable for target validation studies with minimal off-target confounding.

receptor selectivity off-target profiling GPCR pharmacology safety pharmacology

GSK-1440115 Human Pharmacokinetics: Oral Bioavailability, Food Effect, and Terminal Half-Life

In Phase I clinical evaluation, GSK-1440115 demonstrated high inter-subject pharmacokinetic variability following oral dosing (1-750 mg) and a marked food effect at the 50 mg dose in healthy subjects [1]. At the 750 mg dose administered with food, time to maximal plasma concentration (Tmax) ranged from 2 to 6 hours, and the terminal half-life was short at approximately 2 hours [1]. Despite achieving predicted plasma concentrations sufficient for ≥96% UT receptor occupancy for at least 3 hours (between 4 and 7 hours post-dose) in asthmatic patients, no relationship was observed between systemic exposure and pharmacodynamic endpoints (PC20 after methacholine challenge, FEV1) [1].

clinical pharmacokinetics oral bioavailability human PK Phase I study

GSK-1440115 Clinical Safety and Tolerability Profile from Phase I Studies

GSK-1440115 was safe and well-tolerated in both healthy subjects (n=70) and asthmatic patients (n=12) following single oral doses up to 750 mg [1]. However, the compound did not induce bronchodilation in asthmatics or protect against methacholine-induced bronchospasm, indicating that acute UT receptor antagonism is insufficient to produce therapeutic bronchodilation in this patient population [1]. This negative efficacy finding, while clinically relevant, does not diminish the compound's utility as a research tool for mechanistic UT studies.

clinical safety human tolerability adverse events Phase I trial

GSK-1440115 (CAS 1003878-16-7) Optimal Research Application Scenarios Based on Quantitative Evidence


Reversible Competitive Antagonism Studies in UT-Mediated Vascular Pharmacology

GSK-1440115 is the preferred UT antagonist tool compound for experiments requiring reversible, competitive (surmountable) receptor blockade. Its antagonistic effects can be reversed by washout in isolated arterial tissue preparations, as demonstrated in rat aorta [1]. This property enables washout control experiments and acute functional studies where sustained receptor blockade is undesirable. Researchers investigating the acute effects of urotensin II on vascular tone should select GSK-1440115 over GSK1562590 when reversibility is required for experimental design [1].

Translational Studies Leveraging Human Pharmacokinetic and Safety Data

GSK-1440115 is one of the few UT antagonists with published Phase I human pharmacokinetic and safety data, making it uniquely valuable for translational research and preclinical-to-clinical bridging studies [2]. The established oral PK profile (Tmax 2-6 h with food at 750 mg, terminal half-life ~2 h) and human tolerability data provide a benchmark for comparative evaluation of novel UT antagonists [2]. Researchers developing next-generation UT-targeted therapeutics can use GSK-1440115 as a reference standard for benchmarking compound properties against a clinically characterized molecule [2].

Target Validation Studies Requiring High UT Selectivity

GSK-1440115 exhibits >100-fold selectivity for the UT receptor across a panel of 87 mammalian GPCRs, enzymes, ion channels, and neurotransmitter uptake targets [1]. This extensive selectivity profiling, directly compared alongside GSK1562590 in the same study, provides confidence that observed biological effects are attributable to UT antagonism rather than off-target activity [1]. Researchers conducting target validation experiments should prioritize GSK-1440115 (or GSK1562590) over UT antagonists lacking similarly rigorous selectivity characterization [1].

Comparative Mechanistic Studies with Insurmountable UT Antagonists

The distinct pharmacological profiles of GSK-1440115 (competitive, reversible, lower affinity) and GSK1562590 (predominantly insurmountable, non-reversible, higher affinity) make this pair of tool compounds ideal for comparative mechanistic studies exploring the relationship between antagonist mechanism-of-action and downstream functional outcomes [1]. Researchers investigating the role of UT receptor residence time, functional selectivity, or biased signaling can leverage the documented differences in binding kinetics and functional antagonism between these two structurally related antagonists from the same drug discovery program [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-1440115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.